molecular formula C20H20N4O2 B2752173 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzonitrile CAS No. 2310101-64-3

4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzonitrile

Cat. No.: B2752173
CAS No.: 2310101-64-3
M. Wt: 348.406
InChI Key: RVBACQRGAWHMQV-UHFFFAOYSA-N
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Description

4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzonitrile is a complex organic compound with the molecular formula C20H20N4O2 and a molecular weight of 348.406

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Benzonitrile Group: The benzonitrile group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide
  • 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzoic acid

Uniqueness

4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzonitrile is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c21-13-14-1-3-16(4-2-14)20(26)23-11-9-17(10-12-23)24-19(25)8-7-18(22-24)15-5-6-15/h1-4,7-8,15,17H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBACQRGAWHMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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